molecular formula C16H20N2O3S B6967877 N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B6967877
M. Wt: 320.4 g/mol
InChI Key: DNOROSRNIIPRBQ-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a cyclohexene ring, a pyrrolidinone moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile.

    Introduction of the pyrrolidinone moiety: This step often involves the reaction of a suitable amine with a lactam precursor under acidic or basic conditions.

    Attachment of the benzenesulfonamide group: This is usually done through sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form epoxides or diols.

    Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)acetohydrazides: These compounds share the pyrrolidinone and cyclohexene moieties but differ in the functional groups attached.

    N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonates: Similar structure but with a sulfonate group instead of a sulfonamide.

Uniqueness

N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16-7-4-12-18(16)14-8-10-15(11-9-14)22(20,21)17-13-5-2-1-3-6-13/h1-2,8-11,13,17H,3-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOROSRNIIPRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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